Dibenzyl selenide

Descripción general

Descripción

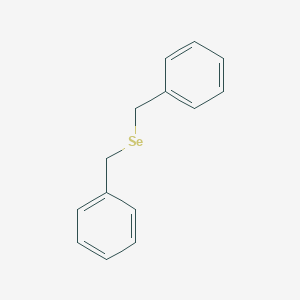

Dibenzyl selenide is an organoselenium compound characterized by the presence of selenium bonded to two benzyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibenzyl selenide can be synthesized through several methods. One common approach involves the reduction of selenium with sodium borohydride (NaBH4) to form sodium selenide (Na2Se), which is then reacted with benzyl halides (e.g., benzyl chloride) to yield this compound . The reaction typically occurs in a solvent such as acetonitrile (MeCN) and requires careful control of reaction conditions to achieve high yields.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organoselenium compound synthesis apply. Industrial production would likely involve scalable versions of laboratory methods, with optimizations for yield, purity, and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions: Dibenzyl selenide undergoes various chemical reactions, including:

Reduction: It can be reduced back to selenium and benzyl groups under strong reducing conditions.

Substitution: The selenium atom in this compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Sodium borohydride (NaBH4) is a typical reducing agent.

Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products:

Oxidation: Selenoxides and selenones.

Reduction: Selenium and benzyl groups.

Substitution: Various organoselenium derivatives.

Aplicaciones Científicas De Investigación

Dibenzyl selenide has several applications in scientific research:

Mecanismo De Acción

The mechanism by which dibenzyl selenide exerts its effects involves its redox activity. Selenium in this compound can undergo oxidation and reduction, influencing cellular redox balance. This redox modulation can affect various molecular targets and pathways, including the inhibition of reactive oxygen species (ROS) and the regulation of redox-sensitive signaling pathways .

Comparación Con Compuestos Similares

Diphenyl selenide: Similar to dibenzyl selenide but with phenyl groups instead of benzyl groups.

Diorganyl diselenides: Compounds with two selenium atoms bonded to organic groups.

Selenocyanates and selenoureas: Other organoselenium compounds with different functional groups.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its benzyl groups provide a different steric and electronic environment compared to phenyl groups in diphenyl selenide, influencing its reactivity and applications .

Actividad Biológica

Dibenzyl selenide (DBSe) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and oxidative stress mitigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.

This compound is characterized by its selenium atom bonded to two benzyl groups. This structure allows it to participate in various biochemical processes. The biological activity of DBSe is primarily attributed to its ability to generate selenolates, which exhibit antioxidant properties. These selenolates can scavenge free radicals and modulate cellular signaling pathways related to oxidative stress and apoptosis.

Antioxidant Activity

DBSe has been shown to enhance the activity of endogenous antioxidant enzymes, such as glutathione peroxidase (GPx), which play a crucial role in cellular defense against oxidative damage. In vitro studies indicate that DBSe can significantly increase the levels of glutathione (GSH) in cells, thereby improving their resistance to oxidative stress .

Anticancer Properties

Research has demonstrated that this compound possesses anticancer properties, particularly against various types of cancer cells. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of redox status and the activation of pro-apoptotic factors.

Case Studies

- Breast Cancer Model : In a murine model of breast cancer induced by 7,12-dimethylbenz[a]anthracene (DMBA), treatment with this compound resulted in a significant reduction in tumor size and incidence. The compound was found to enhance the expression of apoptotic markers while reducing proliferative markers, indicating its potential as a chemopreventive agent .

- Lung Cancer Studies : Another study evaluated the effects of DBSe on non-small cell lung cancer (NSCLC) cell lines. The results showed that DBSe inhibited cell proliferation and induced apoptosis through a mechanism involving increased reactive oxygen species (ROS) production and mitochondrial dysfunction .

Toxicity and Safety Profile

While this compound exhibits promising biological activities, it is essential to consider its toxicity profile. Some studies have indicated that at high concentrations, DBSe may exhibit cytotoxic effects on normal cells as well. Therefore, dosage optimization is critical when considering its therapeutic applications .

Comparative Biological Activity

To better understand the biological activity of this compound compared to other organoselenium compounds, a summary table is presented below:

| Compound | Antioxidant Activity | Anticancer Activity | Toxicity Level |

|---|---|---|---|

| This compound (DBSe) | High | Significant | Moderate |

| Diallyl Selenide | Moderate | High | Low |

| Diphenyl Diselenide | High | Moderate | Low |

Propiedades

IUPAC Name |

benzylselanylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Se/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCRWXJKIEWDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Se]CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171547 | |

| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-38-2 | |

| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzyl selenide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,1'-(selenobis(methylene))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.